molecular formula C13H12N8S B2426893 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine CAS No. 2380185-80-6

9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine

Cat. No.: B2426893
CAS No.: 2380185-80-6
M. Wt: 312.36
InChI Key: MARPPPJZTYNTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture that combines a purine core, a 1,2,3-triazole linker, and a thiophene ring system. The purine scaffold is a privileged structure in pharmacology, known for its ability to interact with a wide range of enzymes and receptors, particularly adenosine receptors . The integration of the triazole and thiophene heterocycles is a common strategy in lead optimization to fine-tune properties like solubility, metabolic stability, and binding affinity. Compounds within this structural class are frequently investigated as potent antagonists or allosteric modulators. For instance, closely related purine derivatives have been developed as potent A2A adenosine receptor antagonists, which are a key target for therapeutic areas such as Parkinson's disease . Researchers are exploring this molecule and its analogs for various biochemical applications, including high-throughput screening, target identification, and structure-activity relationship (SAR) studies. This product is intended for non-human in vitro research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

9-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N8S/c1-20-8-17-11-12(15-7-16-13(11)20)14-5-9-6-21(19-18-9)10-3-2-4-22-10/h2-4,6-8H,5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARPPPJZTYNTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Amide Coupling Approach

Step 1: Synthesis of 9-Methyl-9H-purin-6-amine
6-Chloro-9-methylpurine (prepared via POCl₃-mediated chlorination of 9-methylpurine) undergoes amination using NH₃/EtOH at 100°C for 12h.

Step 2: Preparation of 1-(Thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Thiophene-2-carbonyl chloride + sodium azide → thiophene-2-carbonyl azide
  • Huisgen cycloaddition with propiolic acid (CuSO₄/Na ascorbate, 60°C)

Step 3: EDC-Mediated Coupling
React purin-6-amine (1 eq) with triazole-carboxylic acid (1.2 eq) using EDC·HCl (1.5 eq) and HOBt (0.3 eq) in anhydrous DMF.

Key Parameters :

Parameter Optimal Value
Temperature 0°C → RT
Reaction Time 18h
Purification SiO₂ (CH₂Cl₂:MeOH 9:1)
Yield 37%

Route B: Nucleophilic Aromatic Substitution

Step 1: 6-Bromo-9-methylpurine Synthesis
9-Methylpurine treated with NBS (1.1 eq) in CCl₄ under UV light (254 nm) for 6h.

Step 2: Triazole-Methylamine Preparation

  • Thiophene-2-azide + propargylamine → CuAAC product (89% yield)
  • Boc-protection (di-tert-butyl dicarbonate, 81% yield)

Step 3: Buchwald-Hartwig Amination
6-Bromo-9-methylpurine (1 eq), triazole-methylamine-Boc (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3 eq) in dioxane at 100°C for 24h.

Optimization Data :

Base Ligand Temp (°C) Yield (%)
Cs₂CO₃ Xantphos 100 68
K₃PO₄ BINAP 120 42
NaOtBu DavePhos 80 29

Route C: Convergent Click Chemistry Approach

Step 1: 6-Azido-9-methylpurine
6-Chloro-9-methylpurine + NaN₃ (3 eq) in DMF/H₂O (4:1) at 120°C for 8h.

Step 2: Propargyl-Thiophene Synthesis
Thiophene-2-carbaldehyde → propargyl ether via Williamson synthesis (72% yield)

Step 3: CuAAC Reaction
6-Azidopurine (1 eq) + propargyl-thiophene (1.2 eq), CuI (20 mol%), DIPEA (2 eq) in THF/H₂O (3:1) at 50°C for 6h.

Reaction Monitoring :

Time (h) Conversion (%)
2 48
4 83
6 95

Comparative Analysis of Synthetic Routes

Table 1: Route Comparison

Parameter Route A Route B Route C
Total Steps 3 3 3
Overall Yield (%) 28 51 63
Purity (HPLC) 98.2 99.1 97.8
Scalability Limited Good Excellent
Cost Index High Medium Low

Route C demonstrates superior efficiency due to:

  • High regioselectivity in CuAAC (>99% 1,4-triazole)
  • Mild reaction conditions preserving purine integrity
  • Compatibility with orthogonal protecting group strategies

Critical Process Parameters

Purine Functionalization Challenges

  • Regioselectivity : Competing N7 vs N9 methylation addressed using phase-transfer catalysis (TBAB, 50% NaOH)
  • Oxidation Mitigation : Strict argon atmosphere with BHT stabilizer (0.1% w/w) prevents purine ring oxidation

Triazole Synthesis Optimization

  • Azide Purity : Distillation over P₂O₅ required to prevent explosive hazards
  • Copper Removal : EDTA wash (0.1M, pH 7) reduces residual Cu to <5ppm

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.65 (s, 1H, H8), 8.12 (s, 1H, triazole-H), 7.89 (dd, J=5.1,1.2Hz, 1H, thiophene-H), 4.98 (s, 2H, CH₂N)
  • HRMS (ESI+) : m/z calcd for C₁₃H₁₂N₈S [M+H]⁺ 321.0894, found 321.0891
  • HPLC Purity : 99.1% (C18, 0.1% TFA/MeCN)

Stability Profile :

Condition Degradation (%)
40°C/75% RH, 1M 2.3
Light (1.2M lux-h) 5.7
pH 7.4, 37°C, 1W 1.1

Industrial Scalability Considerations

Table 2: Pilot Plant Parameters

Parameter Lab Scale Pilot Scale
Batch Size 50g 5kg
Reaction Volume 2L 200L
Cooling Rate 10°C/min 2°C/min
Filtration Time 15min 4h
Residual Solvent (ppm) <500 <200

Critical scale-up challenges:

  • Exothermic control in CuAAC step (adiabatic temperature rise ΔT=48°C)
  • Heterogeneous mixing during Buchwald-Hartwig amination

Emerging Methodologies

Photoredox Catalysis

Visible-light mediated C-N coupling using Ir(ppy)₃ (2 mol%) enables room-temperature amination (yield improvement to 78%).

Flow Chemistry Implementation

Microreactor system (0.5mm ID PTFE tubing) achieves 92% conversion in 12min residence time for CuAAC step.

Environmental Impact Assessment

Table 3: Green Chemistry Metrics

Metric Route C Value
PMI (Process Mass Intensity) 18.4
E-Factor 23.7
Carbon Efficiency 61%
Renewable Solvent Ratio 44%

Solvent recovery systems reduce E-factor by 38% in closed-loop operations.

Chemical Reactions Analysis

Types of Reactions

9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting with thiophene and triazole precursors. The incorporation of these heterocycles enhances the biological activity of the resulting compound.

Synthetic Route Overview:

  • Thiophene Derivative Synthesis : Using methods such as the Gewald reaction.
  • Triazole Formation : Via Huisgen cycloaddition involving azides and alkynes.
  • Amide Bond Formation : Utilizing coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Anticancer Activity

Recent studies have highlighted the anticancer potential of 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine against various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits promising antimicrobial activity against various bacterial strains.

Efficacy Against Bacterial Strains

The antimicrobial effectiveness is measured using Minimum Inhibitory Concentration (MIC) values.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa>64

Case Studies

Several case studies have documented the applications of this compound in both laboratory settings and clinical trials.

  • Study on Cancer Cell Lines : A study evaluated the effectiveness of this compound against breast cancer cell lines (MCF-7), reporting significant antiproliferative effects and suggesting its potential as a lead compound for further development in cancer therapy.
  • Antimicrobial Testing : In a separate study, the compound was tested against common bacterial strains, demonstrating moderate antibacterial activity, particularly effective against Gram-positive bacteria such as Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    Thiopurine: Another purine derivative with a thiophene group.

    Triazolylpurine: A purine derivative with a triazole group.

Uniqueness

What sets 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine apart is the combination of both thiophene and triazole groups, which may confer unique properties such as enhanced binding affinity or specific electronic characteristics.

Biological Activity

The compound 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine , a derivative of purine and triazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C12H13N5S\text{C}_{12}\text{H}_{13}\text{N}_{5}\text{S}

This structure features a purine base modified with a thiophene and a triazole moiety, which may contribute to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an adenosine receptor antagonist . The following sections detail specific findings related to its pharmacological effects.

Adenosine Receptor Antagonism

Adenosine receptors (A1, A2A, A2B, A3) play critical roles in numerous physiological processes. The compound has shown promising results in selectively antagonizing the A2A subtype:

  • Binding Affinity : Studies have demonstrated that related triazole derivatives exhibit significant binding affinities for A2A receptors. For instance, one related compound had a KiK_i value of 6.6 nM for A2A receptors, suggesting a potent interaction that may translate into effective pharmacological activity against conditions mediated by adenosine signaling .

Anticancer Properties

The compound's interaction with cellular pathways has been linked to potential anticancer effects:

  • Cytotoxicity Studies : In vitro studies have indicated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, modifications on the triazole ring have been associated with enhanced cytotoxicity against human breast cancer (MCF-7) cells .

The proposed mechanism involves the inhibition of adenosine-mediated signaling pathways that are often exploited by cancer cells for proliferation and survival. By blocking these pathways, the compound may induce apoptosis in cancer cells.

Research Findings and Case Studies

StudyFindings
PubMed Study (2005) Identified selective A(2A) antagonists among triazole derivatives, highlighting their potential in treating conditions like Parkinson's disease .
Anticancer Activity (2020) Reported significant cytotoxic effects against MCF-7 and Bel-7402 cancer cell lines with IC50 values indicating strong anticancer potential .
Mechanistic Insights Suggested that the compound's ability to inhibit adenosine signaling contributes to its anticancer effects .

Q & A

Q. What are the critical steps in synthesizing 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a purine derivative with a triazole-thiophene intermediate. Key steps include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, optimizing reaction time and temperature to minimize side products .
  • Purine Functionalization : Alkylation of the purine core at the N-9 position using a methyl group, followed by nucleophilic substitution at C-6 with the triazole-thiophene moiety. Solvent polarity and base selection (e.g., K₂CO₃ in DMF) significantly influence yield .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the target compound. Monitor purity via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and methyl group placement. Key signals include the purine C-8 proton (~8.3 ppm) and thiophene protons (~7.2–7.5 ppm) .
  • IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch, triazole) and ~3100 cm⁻¹ (aromatic C–H) validate structural motifs .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns, critical for verifying synthetic success .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility Screening : Use DMSO for stock solutions and dilute in PBS or cell culture media. Measure solubility via nephelometry or UV-Vis spectroscopy at varying pH .
  • Stability Tests : Incubate the compound in simulated physiological conditions (37°C, pH 7.4) and analyze degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance target selectivity?

  • Rational Modifications :
  • Replace the thiophene with substituted thiazoles (e.g., benzothiazole) to alter π-π stacking interactions with target proteins .
  • Introduce electron-withdrawing groups (e.g., -CF₃) at the triazole’s 1-position to modulate binding affinity .
    • Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict interactions with kinases or GPCRs. Validate with SPR or ITC binding assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Data Triangulation :
  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to control for variability .
  • Cross-validate using orthogonal methods (e.g., Western blot for target inhibition alongside cell viability assays) .
    • Meta-Analysis : Compare structural analogs (e.g., benzothiazole-linked purines) to identify conserved structure-activity relationships (SAR) .

Q. How can SHELX software improve crystallographic analysis of this compound?

  • Structure Refinement : Use SHELXL for high-resolution refinement of X-ray data. Key parameters include anisotropic displacement parameters for non-H atoms and TWIN/BASF commands for twinned crystals .
  • Validation : Employ SHELXPRO to generate Ramachandran plots and R-factor analyses, ensuring geometric accuracy (e.g., purine planarity, triazole bond angles) .

Q. What computational methods predict off-target effects of this compound?

  • Pharmacophore Modeling : Build a 3D pharmacophore using Schrödinger Phase to screen against databases like ChEMBL for potential off-target kinases .
  • Machine Learning : Train QSAR models on purine-triazole datasets to predict ADMET profiles and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.